molecular formula C17H27NO6 B12099791 Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr

Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr

Cat. No.: B12099791
M. Wt: 341.4 g/mol
InChI Key: UXPXZPVCUAQSIL-UHFFFAOYSA-N
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Description

Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxolopyr Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolopyr ring system.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkyl halides and strong bases.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired tetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or ester functionalities into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-methyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr
  • Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. The presence of tert-butyl and ethyl groups imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-O-tert-butyl 9-O-ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-7-21-14(19)11-9-8-10(13-12(9)22-17(5,6)23-13)18(11)15(20)24-16(2,3)4/h9-13H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXZPVCUAQSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C3C2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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